molecular formula C9H7NO2 B1280045 2-Acetyl-4-cyanophenol CAS No. 35794-84-4

2-Acetyl-4-cyanophenol

Cat. No.: B1280045
CAS No.: 35794-84-4
M. Wt: 161.16 g/mol
InChI Key: HSZUUVJFZOGAMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetyl-4-cyanophenol is a useful research compound. Its molecular formula is C9H7NO2 and its molecular weight is 161.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Precursors for Pharmaceutical Intermediates

2-Acetyl-4-cyanophenol serves as an important precursor in the synthesis of pharmaceutical intermediates. For example, it's used in the synthesis of Trans-4-(N-Acetylamido)Cyclohexanol, a key compound for developing hydrochloride salt of trans-4-aminocyclohexanol. This process involves acetylation and hydrogenation steps, highlighting the role of this compound in facilitating complex pharmaceutical synthesis (Li Jia-jun, 2012).

Chemical Uptake into Human Skin

In dermatological research, this compound is used to study chemical uptake into human skin. Research involving this compound has provided insights into how chemicals penetrate the stratum corneum (the outermost layer of the skin) from various solvents. This is crucial for understanding topical drug delivery and skin absorption in health risk assessments (A. Stinchcomb et al., 1999).

Proton-Coupled Electron Transfer Studies

This compound is instrumental in the study of proton-coupled electron transfer (PCET) reactions. Research involving rhenium(I) complexes and 4-cyanophenol has been conducted to understand the mechanisms of PCET, which is a fundamental process in many biological and chemical systems. This research is significant for advancing our understanding of photochemical and electrochemical processes (Catherine Bronner & O. Wenger, 2012).

Voltammetric Characterization in Electrochemical Studies

In electrochemistry, this compound is used to study the voltammetric characterization of radical anions. This type of research is important for understanding electrochemical reduction processes in various solvents and contributes to the development of new electroanalytical techniques (Claire L. Forryan et al., 2004).

Anti-inflammatory and Analgesic Properties

The anti-inflammatory and analgesic properties of compounds derived from this compound have been explored. Certain derivatives exhibit strong inhibition of arthritis in animal models without causing gastro-intestinal irritation. This research shows potential for developing new therapeutic agents for inflammatory diseases (K. Tsuji et al., 1992).

Safety and Hazards

2-Acetyl-4-cyanophenol is considered harmful by inhalation, in contact with skin, and if swallowed . Personal precautions include wearing suitable personal protective equipment, approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection .

Properties

IUPAC Name

3-acetyl-4-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-6(11)8-4-7(5-10)2-3-9(8)12/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZUUVJFZOGAMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10490817
Record name 3-Acetyl-4-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10490817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35794-84-4
Record name 3-Acetyl-4-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10490817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5-bromo-2-hydroxyacetophenone (11, 10.00 g, 46.5 mmoles) in anhydrous DMF (25 mL) was mixed with copper cyanide (6.25 g, 69.75 mmoles) and the resulting reaction mixture was heated for about 8 to 16 hours at a temperature of about 160° C. The reaction mixture was cooled to room temperature and mixed with ether, the ether mixture was filtered through celite and the filtrate concentrated to afford a solid which was purified by flash column chromatography through silica using Hexane/EtOAc (4:1) as eluant to yield compound 12 as a clear colorless oil (5.25 g, 70%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.25 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Acetyl-4-cyanophenol
Reactant of Route 2
Reactant of Route 2
2-Acetyl-4-cyanophenol
Reactant of Route 3
Reactant of Route 3
2-Acetyl-4-cyanophenol
Reactant of Route 4
2-Acetyl-4-cyanophenol
Reactant of Route 5
Reactant of Route 5
2-Acetyl-4-cyanophenol
Reactant of Route 6
Reactant of Route 6
2-Acetyl-4-cyanophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.